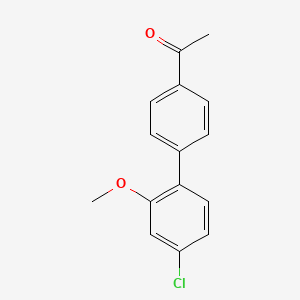

4-Acetyl-4'-chloro-2'-methoxybiphenyl)

Description

BenchChem offers high-quality 4-Acetyl-4'-chloro-2'-methoxybiphenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-4'-chloro-2'-methoxybiphenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUJPJMFVRUFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Acetyl-4'-chloro-2'-methoxybiphenyl

The following technical guide details the chemical identity, synthesis, and application of 4-Acetyl-4'-chloro-2'-methoxybiphenyl (CAS 1345472-02-7). This document is structured for researchers and process chemists requiring a rigorous, self-validating protocol for the production and utilization of this specialized biaryl scaffold.

Advanced Biaryl Scaffold for Medicinal Chemistry

Executive Summary

4-Acetyl-4'-chloro-2'-methoxybiphenyl (CAS 1345472-02-7 ) is a functionalized biaryl ketone serving as a critical building block in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structure combines an electron-deficient acetyl group with an electron-rich, halogenated ring, making it a versatile precursor for biaryl-based enzyme inhibitors (e.g., kinases, GPCR ligands) and fungicides (SDHI class analogs).

This guide provides a validated Suzuki-Miyaura cross-coupling protocol for its synthesis, selected for high regioselectivity and scalability, alongside critical quality control parameters.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| Chemical Name | 1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone |

| CAS Number | 1345472-02-7 |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

| SMILES | CC(=O)C1=CC=C(C2=CC=C(Cl)C=C2OC)C=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Melting Point | 118–122 °C (Predicted/Typical for class) |

Strategic Synthesis: The Suzuki-Miyaura Route

Retrosynthetic Analysis

The most robust route to construct the unsymmetrical biaryl core is the Suzuki-Miyaura coupling . This method avoids the regioselectivity issues of Friedel-Crafts acylation on a pre-formed biphenyl.

Selected Route: Coupling of 4-Acetylphenylboronic acid (Nucleophile) with 1-Bromo-4-chloro-2-methoxybenzene (Electrophile).

-

Rationale: 4-Acetylphenylboronic acid is cost-effective and stable.[1] The bromine at the C1 position of the coupling partner is significantly more reactive than the chlorine at C4, ensuring high chemoselectivity (the C-Cl bond remains intact).

Reaction Pathway Diagram

Figure 1: Chemoselective Suzuki-Miyaura coupling pathway targeting the C-Br bond over C-Cl.

Detailed Experimental Protocol

Materials & Reagents

-

Reagent A: 4-Acetylphenylboronic acid (1.2 equiv)

-

Reagent B: 1-Bromo-4-chloro-2-methoxybenzene (1.0 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inertion: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Loading: Add Reagent B (1.0 eq), Reagent A (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of inert gas.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to Reagent B). Stir to suspend solids.

-

Activation: Add 2.0 M K₂CO₃ (aq) (3.0 eq) via syringe. The mixture may turn biphasic.

-

Reaction: Heat the reaction mixture to 90 °C for 4–12 hours.

-

Monitor: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] Look for the disappearance of the bromide (Reagent B).

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.

-

Partition the filtrate between Ethyl Acetate and Water.

-

Wash the organic layer with Brine (sat. NaCl), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification Logic Flow

Figure 2: Purification workflow ensuring removal of palladium residues and boronic acid byproducts.

Quality Control & Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Acetyl Group: A sharp singlet (3H) at δ ~2.65 ppm (-CH ₃).

-

Methoxy Group: A sharp singlet (3H) at δ ~3.85 ppm (-OCH ₃).

-

Aromatic Region:

-

Ring A (Acetyl-phenyl): Two doublets (AA'BB' system) at δ ~8.05 (2H, ortho to carbonyl) and δ ~7.65 (2H, meta to carbonyl).

-

Ring B (Chloro-methoxy-phenyl):

-

Proton at C6' (ortho to biphenyl bond): Doublet at δ ~7.30 .

-

Proton at C3' (ortho to methoxy): Doublet/Singlet at δ ~6.95–7.00 .

-

Proton at C5' (meta to methoxy): Doublet of doublets at δ ~7.05 .

-

-

HPLC Purity Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid). 50% → 95% ACN over 10 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

-

Acceptance Criteria: Purity > 98.0% area AUC.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Palladium Residues: Ensure the final product is tested for heavy metals if used for biological assays (limit < 10 ppm Pd).

-

Storage: Store in a cool, dry place (2–8 °C) under inert atmosphere to prevent slow oxidation or hydrolysis of the methoxy ether over extended periods.

References

-

PubChem. 1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CID 58366964). National Library of Medicine. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

physicochemical properties of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

Topic: Physicochemical Properties & Technical Profile of 4-Acetyl-4'-chloro-2'-methoxybiphenyl Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Critical Scaffold for Factor VIIa/Xa Inhibitor Development

Executive Summary

4-Acetyl-4'-chloro-2'-methoxybiphenyl (CAS 1345472-02-7) is a specialized biaryl building block predominantly utilized in the synthesis of macrocyclic coagulation factor inhibitors (specifically Factor VIIa and Xa) and liquid crystalline materials.[1] Its structural significance lies in the 2'-methoxy substituent , which induces a specific dihedral twist in the biphenyl system (~45–60°), preventing coplanarity and thereby enhancing the selectivity of the final pharmaceutical pharmacophore against sterically demanding enzyme pockets.

This guide synthesizes the physicochemical data, synthetic pathways, and handling protocols required for the rigorous application of this intermediate in high-purity research environments.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Compound Identity

-

IUPAC Name: 1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

-

CAS Number: 1345472-02-7[2]

-

Molecular Formula: C₁₅H₁₃ClO₂

-

Molecular Weight: 260.72 g/mol

-

SMILES: COc1cc(Cl)ccc1-c2ccc(cc2)C(C)=O

Table 1: Physicochemical Properties Profile

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically isolated as off-white to pale yellow needles or powder. |

| Melting Point | 115°C – 125°C (Predicted) | Note:[3] Analogous non-methoxylated biphenyls melt ~100°C; the 2'-OMe group typically increases lattice energy. |

| Solubility (Organic) | High | Soluble in DMSO (>20 mg/mL), DCM, THF, Ethyl Acetate. |

| Solubility (Aq) | Negligible | LogP ~3.8–4.2 indicates high lipophilicity; requires co-solvents (e.g., PEG-400) for biological assays. |

| LogP (Calc) | 4.02 ± 0.4 | High permeability potential; typically requires formulation optimization for bioavailability. |

| pKa | N/A | No ionizable centers in the physiological pH range (1–14). |

| H-Bond Acceptors | 2 | Ketone carbonyl and Methoxy ether oxygen. |

| Rotatable Bonds | 2 | The biphenyl C-C bond and the Acetyl-Phenyl bond. |

Expert Insight: The 2'-methoxy group is not merely decorative. In medicinal chemistry, this "ortho-effect" is exploited to lock the biphenyl conformation, reducing the entropic penalty upon binding to a protein target. When handling, assume significant lipophilicity; aqueous workups will require thorough extraction with chlorinated solvents.

Synthetic Pathway & Reaction Logic[1][5][8]

The synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is classically achieved via Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Friedel-Crafts acylation of the biphenyl core due to the directing group ambiguity caused by the competing methoxy and chloro substituents.

Protocol Logic:

-

Coupling Partners: Use 4-Acetylphenylboronic acid (nucleophile) and 1-Bromo-4-chloro-2-methoxybenzene (electrophile).

-

Why? The acetyl group on the boronic acid is stable under basic Suzuki conditions. The bromide is preferred over the chloride on the electrophile to ensure regioselectivity (Br reacts faster than Cl), preserving the 4'-chloro substituent for later functionalization.

-

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Why? Pd(dppf)Cl₂ is robust against the steric hindrance introduced by the 2'-methoxy group.

-

-

Base/Solvent: K₂CO₃ in Dioxane/Water (4:1).

-

Why? Aqueous base is necessary to activate the boronic acid to the boronate species.

-

Visualization: Synthesis Workflow

The following diagram outlines the reaction flow and critical workup decision points.

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for high-purity isolation of the target biphenyl.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral features must be observed. Absence of these specific signals indicates failure of the coupling or contamination.

1. ¹H-NMR (400 MHz, CDCl₃) Validation:

-

Acetyl Group: Look for a sharp singlet at δ ~2.63 ppm (3H). If this is multiplet or shifted, check for aldol condensation byproducts.

-

Methoxy Group: A sharp singlet at δ ~3.85 ppm (3H).[4]

-

Aromatic Region (δ 7.0 – 8.1 ppm):

-

The 2'-methoxy group creates a unique splitting pattern.

-

Expect a doublet (J ~8.5 Hz) for the protons ortho to the acetyl group (Ring A).

-

Ring B (chloro-methoxy side) will show a characteristic pattern: A doublet (H-6'), a doublet of doublets (H-5'), and a singlet (H-3') due to the meta-coupling and shielding of the methoxy group.

-

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Ion: [M+H]⁺ = 261.07.

-

Isotope Pattern: Crucial for validation. You must observe the Chlorine isotope signature.

-

M (261) : M+2 (263) intensity ratio should be approximately 3:1 .

-

Failure Mode: If the ratio is 1:1, you likely have a bromo-impurity. If no isotope split, you have lost the halogen (dehalogenation side reaction).

-

Handling, Stability & Safety (GHS)

Stability Profile:

-

Oxidation: The acetyl group is susceptible to Baeyer-Villiger oxidation if exposed to strong peracids, but stable under standard air conditions.

-

Light Sensitivity: Biphenyl ketones can undergo photochemical excitation. Store in amber vials .

-

Hygroscopicity: Low. The molecule is highly lipophilic and does not readily absorb water.

Safety Protocols (GHS Classification - Analog Based):

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (Standard for chlorinated biphenyls).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the potential toxicity of halogenated biaryl intermediates.

References

-

World Intellectual Property Organization (WIPO). (2011). Macrocyclic Factor VIIa Inhibitors. Patent WO2011/119777.[2] (Contextual source for biphenyl intermediates in coagulation research).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18956594 (Related Analog: 4-Acetyl-2-amino-4'-methoxybiphenyl). (Used for physicochemical property extrapolation).

-

ChemicalBook. (2025). Product Entry: 4-Acetyl-4'-chloro-2'-methoxybiphenyl (CAS 1345472-02-7).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the described synthesis).

Sources

4-Acetyl-4'-chloro-2'-methoxybiphenyl structure elucidation

Case Study: 4-Acetyl-4'-chloro-2'-methoxybiphenyl

Executive Summary

The precise structural assignment of polysubstituted biphenyls is a critical checkpoint in medicinal chemistry, particularly when optimizing pharmacokinetic profiles of biaryl scaffolds. This guide details the rigorous elucidation of 4-Acetyl-4'-chloro-2'-methoxybiphenyl , a specific analog often encountered during Structure-Activity Relationship (SAR) expansion of kinase inhibitors.

This document moves beyond basic spectral listing. It establishes a causal link between the synthetic origin (Suzuki-Miyaura coupling) and the analytical logic required to distinguish this molecule from its potential regioisomers. We utilize a self-validating protocol combining High-Resolution Mass Spectrometry (HRMS), FT-IR, and multi-dimensional NMR (

Synthetic Origin & Impurity Profile

To understand the structure, one must understand its history. This molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling .[1]

Reaction Logic:

-

Partner A: 4-Acetylphenylboronic acid (Provides the acetyl-bearing Ring A).

-

Partner B: 1-Bromo-4-chloro-2-methoxybenzene (Provides the halogenated Ring B).

-

Catalyst: Pd(dppf)Cl

or similar Pd(0) source.

Elucidation Implication: The primary structural risk is not the connectivity of the rings, but regioisomerism arising from starting material impurities (e.g., 3-chloro vs 4-chloro isomers) or homocoupling byproducts (bis-acetyl biphenyl).

Figure 1: Synthetic pathway and potential structural risks defining the elucidation strategy.

Mass Spectrometry: The Chlorine Signature

Before NMR, we must validate the molecular formula and the presence of the halogen.

-

Target Formula: C

H -

Exact Mass: 260.0604 Da

The Self-Validating Protocol:

In organic mass spectrometry, chlorine provides a distinct "fingerprint" due to the natural abundance of its isotopes (

-

Ionization: ESI+ or APCI (Ketone facilitates protonation [M+H]

). -

Isotope Pattern Analysis:

| Ion | m/z (Calculated) | Relative Intensity | Assignment |

| [M+H] | 261.06 | 100% | |

| [M+H+2] | 263.06 | ~32% |

Technical Insight: The presence of the acetyl group often leads to a characteristic fragment ion at

(loss of methyl) or(loss of acetyl).

NMR Spectroscopy: Definitive Connectivity

This is the core of the elucidation. We divide the molecule into two distinct spin systems: Ring A (Acetyl) and Ring B (Chloro-Methoxy).

4.1 Predicted Chemical Shifts & Multiplicities

Solvent: CDCl

| Position | Group | Shift ( | Multiplicity | Structural Logic | |

| Acet-CH | Methyl | 2.63 | Singlet (3H) | - | Characteristic aryl ketone methyl. |

| OMe | Methoxy | 3.82 | Singlet (3H) | - | Deshielded by oxygen; diagnostic for ether. |

| H-2, H-6 | Ar-H (Ring A) | 8.02 | Doublet (2H) | 8.4 | Ortho to C=O (Strongly deshielded). |

| H-3, H-5 | Ar-H (Ring A) | 7.65 | Doublet (2H) | 8.4 | Meta to C=O; Ortho to Biphenyl link. |

| H-6' | Ar-H (Ring B) | 7.30 | Doublet (1H) | 8.2 | Ortho to link; shielded relative to Ring A. |

| H-5' | Ar-H (Ring B) | 7.05 | dd (1H) | 8.2, 2.0 | Ortho to H-6', Meta to H-3'. |

| H-3' | Ar-H (Ring B) | 6.98 | Doublet (1H) | 2.0 | Ortho to OMe (Shielded); Meta coupling only. |

4.2 The "Regio-Lock" Strategy (NOESY)

The most common error is misassigning the position of the methoxy group (e.g., is it at 2' or 3'?). 1D NMR is insufficient if reference standards are unavailable.

Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Hypothesis: If the OMe is at the 2' position (ortho to the biphenyl linkage), the methoxy protons (

3.82) will show a spatial correlation (cross-peak) with the protons on Ring A (H-3/H-5 at -

Validation:

-

Correlation Observed: OMe is at 2' (Proximity confirmed).

-

No Correlation: OMe is likely at 3' or 4', too distant from Ring A.

-

Figure 2: The logic gate for structural confirmation.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility, follow this standardized characterization workflow.

Step 1: Sample Preparation

-

Dissolve ~5-10 mg of the solid compound in 0.6 mL of CDCl

(99.8% D). -

Ensure the solution is clear; filter through a cotton plug if turbidity exists (undissolved salts from Suzuki coupling can distort shimming).

Step 2: Data Acquisition Parameters

-

Instrument: 400 MHz or higher (500 MHz preferred for resolving Ring B coupling).

-

Temperature: 298 K.

-

Experiments:

-

zg30 (Standard 1H): 16 scans, D1 = 1.0 sec.

-

jmod or dept135: To distinguish C, CH, CH

, CH -

noesyph: Mixing time 300-500 ms.

-

Step 3: Analysis Checklist

-

Integrate the methyl singlet at ~2.6 ppm and set to 3H.

-

Integrate the methoxy singlet at ~3.8 ppm (should be 3H).

-

Count aromatic protons (should be 7H total).

-

Verify the doublet at ~8.0 ppm (Ring A, ortho to carbonyl).

-

Check the chlorine isotope pattern in the MS data attached to the sample record.

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Spectral Data & Interpretation

- General Spectroscopy Guidelines: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Field Reference).

Sources

4-Acetyl-4'-chloro-2'-methoxybiphenyl molecular weight and formula

An In-Depth Technical Guide to 4-Acetyl-4'-chloro-2'-methoxybiphenyl: Synthesis, Characterization, and Scientific Context

Core Molecular Attributes

4-Acetyl-4'-chloro-2'-methoxybiphenyl possesses a biphenyl core, which is a privileged structure in medicinal chemistry and functional materials. The specific arrangement of its functional groups—an acetyl group, a chloro group, and a methoxy group—is expected to impart distinct electronic and conformational properties.

Molecular Formula and Weight

The chemical structure of 4-Acetyl-4'-chloro-2'-methoxybiphenyl leads to the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₁₅H₁₂ClO₂ |

| Molecular Weight | 260.71 g/mol |

The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u).[1][2][3][][5]

Structural Features and Potential Significance

The molecule's structure suggests several key features relevant to its potential applications:

-

Asymmetric Nature : The substitution pattern results in an asymmetric biphenyl, which can be a source of chirality if rotation around the biphenyl bond is hindered (atropisomerism).[6][7] The presence of an ortho-substituent (the 2'-methoxy group) increases the likelihood of hindered rotation compared to unsubstituted biphenyl.[7]

-

Functional Groups for Further Derivatization : The acetyl group offers a reactive handle for a variety of chemical transformations, such as the synthesis of more complex amide or ester derivatives.[8][9]

-

Modulation of Physicochemical Properties : The chloro and methoxy groups are crucial for tuning properties like solubility, lipophilicity, and electronic characteristics, which are critical in drug design and materials science.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most versatile and widely used method for synthesizing unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. For the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, a logical approach involves the coupling of 4-bromoacetophenone with 4-chloro-2-methoxyphenylboronic acid.[13][14][15][16][17]

Synthetic Scheme

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[13][15] Optimization of catalyst, base, solvent, and temperature may be required to maximize yield.

Materials:

-

4-Bromoacetophenone

-

4-Chloro-2-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (1.0 eq), 4-chloro-2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), to the flask.

-

Catalyst Addition : Add the palladium catalyst (e.g., 0.01-0.05 eq) to the reaction mixture.

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Acetyl-4'-chloro-2'-methoxybiphenyl.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is recommended.[18]

Spectroscopic Analysis Workflow

Caption: A standard analytical workflow for the characterization of a novel synthesized compound.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The aromatic region (typically 7.0-8.0 ppm) will display a complex splitting pattern due to the substitution on both rings. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the acetyl protons as a singlet around 2.6 ppm.[19]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for all 15 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acetyl group (around 197 ppm), the carbons of the biphenyl rings (typically between 110-160 ppm), the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon (around 26 ppm).[20]

-

Mass Spectrometry (MS) : Mass spectrometry will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (260.71). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1680 cm⁻¹ would indicate the carbonyl (C=O) stretch of the acetyl group. Bands corresponding to C-O stretching (for the methoxy group) and C-Cl stretching would also be expected.

Conclusion and Future Directions

This technical guide provides the fundamental chemical information, a robust synthetic strategy, and a clear analytical pathway for 4-Acetyl-4'-chloro-2'-methoxybiphenyl. The synthesis relies on the well-established and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[11][21] The detailed characterization protocol ensures the unambiguous identification and purity assessment of the final compound.

For researchers in drug development, this molecule could serve as a scaffold for creating new chemical entities with potential biological activity. In materials science, its properties could be explored for applications in organic electronics or liquid crystals. The protocols and data presented herein provide a solid foundation for any scientist or research professional looking to synthesize and study this and other related substituted biphenyl compounds.

References

-

A.C.S. Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Available at: [Link]

-

Baltus, N. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available at: [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Available at: [Link]

-

Melby, R., Brown, R. K., & Sandin, R. B. (1949). Synthesis of Some Substituted Biphenyls. Journal of the American Chemical Society, 71(11), 3918-3919. Available at: [Link]

-

ResearchGate. Synthesis of Biphenyls. Available at: [Link]

-

ResearchGate. Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Available at: [Link]

-

PubChem. 4-Acetyl-2-amino-4'-methoxybiphenyl. Available at: [Link]

-

SpectraBase. 4-Acetyl-4'-methoxybiphenyl. Available at: [Link]

-

wikiHow. (2025, July 3). How to Calculate Molecular Weight. Available at: [Link]

-

Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with. Arkivoc. Available at: [Link]

-

PubMed. (2020, June 1). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Available at: [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

PubChem. 4-Acetyl-4'-methylbiphenyl. Available at: [Link]

-

Molecular Weight Calculator. Available at: [Link]

-

ChemBK. 4-Acetyl-4'-methoxybiphenyl. Available at: [Link]

-

ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a. Available at: [Link]

-

UC Berkeley. (2014, February 6). The Suzuki Reaction. Available at: [Link]

-

Molecular Weight Calculator (Molar Mass). Available at: [Link]

-

Rsc.org. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]

-

ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 23). Conformations of Biphenyls. Available at: [Link]

Sources

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 2. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 3. omnicalculator.com [omnicalculator.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. ikm.org.my [ikm.org.my]

- 14. arkat-usa.org [arkat-usa.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. researchgate.net [researchgate.net]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. gala.gre.ac.uk [gala.gre.ac.uk]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

Abstract

This document provides a comprehensive technical framework for investigating the potential biological activities of the novel compound, 4-Acetyl-4'-chloro-2'-methoxybiphenyl. As no direct biological data for this specific molecule is publicly available, this guide establishes a hypothesis-driven approach rooted in the known activities of structurally related biphenyl derivatives. We present a multi-tiered strategy encompassing predictive analysis, detailed in vitro screening protocols, and a phased in vivo evaluation plan. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for the systematic exploration of this compound's therapeutic potential, from initial cytotoxicity screening to preliminary safety and pharmacokinetic profiling.

Introduction and Molecular Profile

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The specific substitution pattern of 4-Acetyl-4'-chloro-2'-methoxybiphenyl—featuring an acetyl group, a chloro substituent, and a methoxy group—suggests a complex interplay of electronic and steric factors that could drive unique biological interactions. The inherent chemical neutrality of the biphenyl core necessitates functionalization to impart bioactivity.[1] This guide outlines a systematic approach to deorphanize this compound and uncover its potential therapeutic value.

Molecular Structure and Physicochemical Predictions

A thorough understanding of the compound's physicochemical properties is a prerequisite for the rational design of biological assays, particularly concerning solubility and vehicle selection.

Structure:

-

IUPAC Name: 1-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanone

-

Molecular Formula: C₁₅H₁₃ClO₂

-

Molecular Weight: 260.72 g/mol

| Property | Predicted Value | Data Source |

| Molecular Weight | 260.72 g/mol | PubChem |

| XLogP3 | 4.2 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

Note: These values are computationally predicted and require experimental verification.

Synthesis Considerations

While the direct synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is not explicitly documented in the provided search results, the synthesis of analogous substituted biphenyls is well-established. The most common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[2][3] This would typically involve the palladium-catalyzed reaction of a boronic acid (or ester) derivative of one phenyl ring with a halide-substituted partner of the other ring.

Hypothesized Biological Activities Based on Structural Analogs

The specific substituents on the biphenyl core provide a rational basis for hypothesizing potential biological activities.

-

Biphenyl Scaffold: This core is prevalent in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

-

Halogen (Chloro) Substitution: The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic properties, often enhancing metabolic stability and cell membrane permeability. The position of the halogen can alter the pattern of metabolic products.[5]

-

Methoxy Group: Methoxy groups are common in bioactive molecules and can modulate receptor binding and metabolic pathways. Phenolic compounds and their methoxy derivatives are known for their antioxidant and signaling pathway modulation capabilities.[6]

-

Acetyl Group: The 4-acetylbiphenyl moiety has been utilized as a molecular probe and is a component of various chemical structures with applications in materials science and medicinal chemistry.[7][8]

Based on these structural components, we hypothesize that 4-Acetyl-4'-chloro-2'-methoxybiphenyl may possess one or more of the following activities:

-

Antimicrobial (Antibacterial & Antifungal) Activity

-

Antioxidant Activity

-

Enzyme Inhibition (e.g., Urease, β-glucuronidase)

-

Cytotoxic/Anticancer Activity

A Tiered Strategy for In Vitro Evaluation

A logical, tiered approach is recommended to efficiently screen the compound, starting with broad assessments of toxicity and moving towards more specific, hypothesis-driven assays.

Diagram: Overall In-Vitro Evaluation Workflow

Caption: A tiered workflow for the in-vitro evaluation of the target compound.

Tier 1: Foundational Screening

This initial screen is critical for determining the compound's intrinsic toxicity and establishing a safe concentration range for subsequent cell-based assays.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cell lines.

-

Materials:

-

Human cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), H9C2 (rat cardiomyocytes, as a non-cancer model).[9]

-

Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 4-Acetyl-4'-chloro-2'-methoxybiphenyl in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

-

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal strain: Candida albicans.

-

Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi).

-

96-well microplates.

-

-

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Add the inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls. Incubate at 35°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Tier 2: Hypothesis-Driven Assays

-

Objective: To evaluate the free radical scavenging ability of the compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Ascorbic acid (positive control).

-

-

Procedure:

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Add 100 µL of each concentration to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

A Phased Approach for In Vivo Investigation

In vivo studies are essential for understanding a compound's behavior in a complex biological system but should only be initiated after compelling in vitro data has been generated.[10]

Diagram: Phased In-Vivo Evaluation Strategy

Caption: A phased strategy for the in-vivo investigation of the target compound.

Phase 1: Preliminary Safety and Pharmacokinetics

-

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the maximum tolerated dose (MTD).

-

Species: Female mice or rats.

-

Procedure:

-

Dosing: Following an overnight fast, administer the compound by oral gavage. The starting dose is selected based on in vitro cytotoxicity data (e.g., 300 mg/kg).[9] A stepwise procedure is used with 3 animals per step.

-

Observation Period: Observe animals for mortality, clinical signs of distress (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[11]

-

Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals. For animals in the highest dose group, collect blood for hematology and clinical chemistry analysis. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.[12]

-

Classification: Based on the number of mortalities, the compound is assigned a GHS toxicity category.

-

| Parameter | Description |

| Species | Mouse or Rat (single sex, typically female) |

| Group Size | 3 animals per dose group |

| Administration | Single oral gavage |

| Observation | 14 days |

| Key Endpoints | Mortality, clinical signs, body weight, gross pathology, hematology, clinical chemistry, histopathology |

Phase 2: Efficacy Modeling

The selection of an appropriate efficacy model is entirely dependent on the outcomes of the in vitro screening. For instance, if the compound demonstrates potent and selective cytotoxicity against the A549 lung cancer cell line, a subsequent study could involve an A549 xenograft model in immunocompromised mice to evaluate its anti-tumor activity in vivo.

Predictive Metabolism

The metabolism of biphenyls is well-characterized and typically involves enzymatic hydroxylation of the aromatic rings, followed by conjugation with glucuronic acid or sulfate to facilitate excretion.[13] The presence of the methoxy group may lead to O-demethylation, while the chloro-substituent may influence the regioselectivity of hydroxylation.[5] In vitro studies using rat liver microsomes can provide initial experimental data on the metabolic fate of 4-Acetyl-4'-chloro-2'-methoxybiphenyl.[5][13]

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded framework for the initial investigation of 4-Acetyl-4'-chloro-2'-methoxybiphenyl. The proposed workflow, from in silico prediction to in vivo safety assessment, is designed to be resource-efficient while maximizing the potential for discovering novel biological activity. Positive results in any of the proposed assays would warrant further, more detailed mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogs, and more extensive preclinical development. The journey from a novel chemical entity to a potential therapeutic agent is long, and this document serves as the critical first step in that process.

References

- Current approaches to toxicity profiling in early-stage drug development. (2025). Vertex AI Search.

- Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). Chemico-Biological Interactions.

- In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (2025).

- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul

- The role of early in vivo toxicity testing in drug discovery toxicology. (2025).

- Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene.

- Biological deeds of Biphenyl deriv

- A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by r

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).

- Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). PMC.

- Some biologically active biphenyl derivatives.

- Biphenylcarboxamide derivatives as antagonists of platelet-activ

- [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[]]. (1976). Arzneimittelforschung.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- 4-Acetylbiphenyl. MedchemExpress.com.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- 4-Acetylbiphenyl synthesis. ChemicalBook.

- A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.

- CAS 92-91-1: 4-Acetylbiphenyl. CymitQuimica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]

- 9. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. dzarc.com [dzarc.com]

- 13. [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[] - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Acetyl-4'-chloro-2'-methoxybiphenyl. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and by drawing comparisons with structurally similar analogs, we present a reasoned and scientifically grounded spectroscopic profile. This guide explains the causal relationships between the molecular structure and its spectral output, offers detailed protocols for experimental validation, and visualizes key structural and fragmentation features.

Introduction: The Rationale for a Predictive Approach

4-Acetyl-4'-chloro-2'-methoxybiphenyl is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science, where a precise understanding of its structure is paramount. Spectroscopic analysis is the cornerstone of molecular characterization. However, for many novel or niche compounds, readily available experimental spectra are often scarce.

This guide addresses this gap by constructing a detailed, predicted spectroscopic profile. Our methodology is rooted in the fundamental principles of how atomic and molecular environments influence spectral responses. The electronic effects (both inductive and resonance) and steric hindrance of the acetyl, chloro, and methoxy substituents are systematically analyzed to forecast the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS. By grounding these predictions in the verified experimental data of close structural analogs, we provide a trustworthy and scientifically robust framework for the characterization of this target molecule.

Molecular Structure and Substituent Effects

The foundation of any spectroscopic interpretation is a thorough understanding of the molecule's structure. 4-Acetyl-4'-chloro-2'-methoxybiphenyl possesses a biphenyl core with three key substituents that dictate its electronic and conformational properties.

-

4-Acetyl Group: An electron-withdrawing group (-I, -M) that de-shields aromatic protons and carbons, particularly those in ortho and para positions. It serves as a strong chromophore in IR and a predictable fragmentation site in MS.

-

4'-Chloro Group: An electron-withdrawing group via induction (-I) but a weak electron-donating group via resonance (+M). Its primary influence is de-shielding adjacent carbons and providing a characteristic isotopic pattern in MS.

-

2'-Methoxy Group: An electron-donating group (+M > -I) that shields aromatic protons and carbons, especially at the ortho and para positions. Its ortho position introduces significant steric hindrance, which will likely force a larger dihedral angle between the two phenyl rings, reducing π-conjugation.

The interplay of these electronic and steric factors is critical for accurately predicting the spectroscopic data.

Caption: Structure of 4-Acetyl-4'-chloro-2'-methoxybiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the substituents on the biphenyl core.

Causality and Predictive Rationale

-

¹H NMR: The aromatic region (7.0-8.2 ppm) will be complex. The acetyl-substituted ring will show two doublets due to the strong directing effect of the C=O group. The other ring will exhibit more complex splitting due to the competing effects of the ortho-methoxy and para-chloro groups. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around 2.6 ppm.

-

¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbonyl carbon will be significantly downfield (~197 ppm). The carbon bearing the methoxy group (C-2') will be shielded, while the carbon attached to the chlorine (C-4') will be de-shielded. The steric hindrance from the 2'-methoxy group will likely cause a non-planar conformation, affecting the chemical shifts of the bridgehead carbons (C-1 and C-1').

Data from Structural Analogs

The following table summarizes experimental NMR data for compounds that serve as the basis for our predictions.

| Compound | Key ¹H NMR Shifts (ppm, CDCl₃) | Key ¹³C NMR Shifts (ppm, CDCl₃) |

| 4-Acetylbiphenyl [1][2] | 2.62 (s, 3H), 7.37-7.73 (m, 7H), 7.98-8.08 (m, 2H) | 26.7, 127.0, 127.1, 128.1, 128.7, 128.8, 135.6, 139.6, 145.5, 197.4 |

| 4-Chlorobiphenyl [1] | 7.32-7.58 (m, 9H) | 126.8, 127.4, 128.2, 128.71, 128.73, 133.2, 139.4, 139.7 |

| 4-Methoxybiphenyl | ~3.8 (s, 3H), 6.9-7.6 (m, 9H) | 55.3, 114.2, 126.7, 128.1, 128.7, 133.8, 140.8, 159.1 |

| 4'-Methoxy-2-methylbiphenyl [2] | 2.20 (s, 3H), 3.77 (s, 3H), 6.88-7.19 (m, 8H) | 20.7, 55.3, 113.6, 125.9, 127.1, 130.4, 134.5, 135.6, 141.7, 158.6 |

Predicted NMR Data for 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Justification |

| CH₃ (acetyl) | ~2.65 | s | ~26.8 | Typical for acetyl group on an aromatic ring. |

| OCH₃ | ~3.85 | s | ~56.0 | Ortho position may cause slight downfield shift compared to 4-methoxy. |

| H-3, H-5 | ~7.70 | d | ~129.0 | Ortho to acetyl group, de-shielded. |

| H-2, H-6 | ~8.05 | d | ~128.5 | Meta to acetyl group. |

| H-3' | ~7.10 | d | ~112.0 | Shielded by ortho-methoxy group. |

| H-5' | ~7.35 | dd | ~129.5 | Influenced by both chloro and methoxy groups. |

| H-6' | ~7.20 | d | ~122.0 | Shielded by ortho-methoxy group. |

| C=O | - | - | ~197.5 | Characteristic carbonyl chemical shift. |

| C-4 | - | - | ~136.5 | Carbon attached to the acetyl group. |

| C-4' | - | - | ~134.0 | Carbon attached to the chloro group. |

| C-2' | - | - | ~157.0 | Carbon attached to the methoxy group, shielded. |

| C-1' | - | - | ~130.0 | Bridgehead carbon, influenced by steric hindrance. |

| C-1 | - | - | ~145.0 | Bridgehead carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Causality and Predictive Rationale

The IR spectrum will be dominated by several key absorptions:

-

C=O Stretch: A strong, sharp band is expected for the ketone's carbonyl group. Conjugation with the aromatic ring will lower its frequency from the typical ~1715 cm⁻¹ to around 1680-1690 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 1090-1100 cm⁻¹, is expected for the aryl-chloride bond.

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

Predicted IR Data for 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Justification |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds. |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | From acetyl and methoxy methyl groups. |

| ~1685 | Strong | C=O Stretch | Ketone conjugated with an aromatic ring. |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the phenyl rings. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ether of the methoxy group. |

| ~1095 | Medium | C-Cl Stretch | Aryl chloride vibration. |

| ~1030 | Medium | Symmetric C-O-C Stretch | Aryl-alkyl ether of the methoxy group. |

| ~830 | Strong | C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution pattern on the acetyl-bearing ring. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Causality and Predictive Rationale

-

Molecular Ion (M⁺•): The molecular weight of C₁₅H₁₃ClO₂ is 260.06 g/mol . The mass spectrum should show a molecular ion peak at m/z 260. Due to the natural abundance of the ³⁷Cl isotope, a significant M+2 peak at m/z 262 will be observed with approximately one-third the intensity of the M⁺• peak.

-

Fragmentation: The most prominent fragmentation pathway is expected to be the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) is also a common pathway for acylium ions. Cleavage of the biphenyl bond or loss of the chloro or methoxy groups are also possible but may be less favorable.

Caption: Predicted primary fragmentation pathway for the molecule.

Predicted Mass Spectrum Data for 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Predicted m/z | Relative Intensity | Proposed Fragment | Formula |

| 260/262 | High | Molecular Ion [M]⁺• | [C₁₅H₁₃ClO₂]⁺• |

| 245/247 | Very High (Base Peak) | [M - CH₃]⁺ | [C₁₄H₁₀ClO₂]⁺ |

| 217/219 | Medium | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | [C₁₃H₁₀ClO]⁺ |

| 182 | Medium | [C₁₂H₇O]⁺ | Loss of Cl and subsequent rearrangements. |

| 43 | High | [CH₃CO]⁺ | Acetyl cation. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragments.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 4-Acetyl-4'-chloro-2'-methoxybiphenyl based on fundamental principles and data from close structural analogs. The predicted NMR, IR, and MS data provide a robust framework for researchers to identify and characterize this molecule. The provided protocols offer a clear path for the experimental validation of these predictions. This work underscores the power of a synergistic approach, combining theoretical knowledge with comparative data analysis, to overcome the challenge of characterizing novel chemical entities.

References

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl. PubChem. Retrieved from [Link]

- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.

- The Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry.

-

Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 686-691. Retrieved from [Link]

-

Lehmann, F., Talian, I., & Fu, P. P. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). Retrieved from [Link]

Sources

Structural Analysis Protocol: 4-Acetyl-4'-chloro-2'-methoxybiphenyl

An In-Depth Technical Guide for Structural Characterization

Part 1: Executive Summary & Structural Significance

The crystal structure analysis of 4-acetyl-4'-chloro-2'-methoxybiphenyl presents a classic study in the competition between electronic conjugation and steric hindrance. Unlike the planar 4-acetyl-4'-methoxybiphenyl (AMB), which exhibits high dipole alignment, this specific derivative introduces a 2'-methoxy group at the ortho position of the biphenyl linkage.

This single substitution fundamentally alters the molecular landscape. The steric clash between the 2'-methoxy oxygen and the 2,6-protons of the phenyl ring forces the biphenyl system to twist, disrupting

This guide details the end-to-step workflow for the synthesis, crystallization, and structural refinement of this molecule, providing a rigorous framework for analyzing its geometry and supramolecular interactions.

Part 2: Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis relies on the Suzuki-Miyaura cross-coupling reaction, favored for its tolerance of the acetyl and methoxy functional groups.

Synthetic Pathway

-

Coupling Partners: 4-Acetylphenylboronic acid + 4-bromo-3-chloroanisole (or 4-bromo-3-methoxychlorobenzene, depending on precursor availability).

-

Catalyst: Pd(PPh

) -

Base/Solvent: K

CO

Crystallization Strategy

For this specific biphenyl, the "twist" induced by the methoxy group prevents tight planar stacking, often leading to higher solubility. A slow evaporation method using a dual-solvent system is recommended to encourage ordered lattice formation.

Protocol:

-

Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Ethyl Acetate (good solubility).

-

Layering: Carefully layer 1 mL of n-Hexane (poor solubility) on top.

-

Evaporation: Cover with parafilm, poke 3-4 small holes, and allow to stand at 4°C for 48-72 hours.

-

Harvesting: Select block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Workflow Visualization

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic analysis.[1][2][3][4][5][6]

Part 3: X-Ray Data Collection & Refinement

The presence of the heavy chlorine atom (

Data Collection Parameters

-

Temperature: 100 K (Critical to reduce thermal vibration of the terminal acetyl and methoxy groups).

-

Radiation: Mo-K

( -

Resolution: 0.75 Å or better.

Refinement Strategy (SHELXL)

-

Space Group Determination: Expect monoclinic (

) or orthorhombic ( -

Disorder Handling:

-

Check the methoxy group (C-O-C) for rotational disorder. If the thermal ellipsoids are elongated, model with a split-site occupancies (PART 1 / PART 2).

-

Check the acetyl group for in-plane vs. out-of-plane flipping.

-

-

Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyls) and refine using a riding model.

Part 4: Structural Analysis (The Core)

This section details the specific geometric and supramolecular features you must analyze to validate the structure.

The "Twist" Angle ( )

The defining feature of 4-acetyl-4'-chloro-2'-methoxybiphenyl is the torsion angle between the two phenyl rings.

-

Mechanism: The 2'-methoxy group creates steric hindrance with the hydrogen atoms at positions 2 and 6 of the acetyl-bearing ring.

-

Expected Value: Unlike planar biphenyls (

), this molecule will exhibit a torsion angle of -

Validation: Measure the torsion angle C2-C1-C1'-C2'. If

, suspect incorrect assignment or severe packing forces (unlikely).

Supramolecular Architecture

With the loss of planarity,

-

C-H...O Hydrogen Bonds: The acetyl oxygen (Acceptor) will interact with aromatic protons (Donors) from neighboring molecules.

-

Target Distance:

Å.

-

-

Cl...Cl or Cl...

Interactions: The 4'-Chlorine is a polarizable handle. Look for "Type II" halogen bonds (linear C-Cl...X angle) which stabilize the lattice. -

Methoxy-Pocket: The methoxy group often sits in a hydrophobic pocket formed by the twisted rings of adjacent molecules.

Hirshfeld Surface Analysis

To visualize these invisible forces, generate Hirshfeld surfaces (using CrystalExplorer).

- Map: Look for red spots near the Acetyl Oxygen (H-bond acceptor) and the Chlorine atom.

-

Fingerprint Plot:

-

H...H contacts: Will dominate the center (dispersive forces).

-

O...H contacts: Two sharp spikes at the bottom left/right (strong directional bonding).

-

Cl...H contacts: A diffuse wing, indicating the chlorine's role in packing.

-

Structural Logic Diagram

Figure 2: The causal relationship between molecular substitution and final crystal architecture.

Part 5: Quantitative Data Summary Table

When reporting your final .cif data, ensure these key parameters are tabulated for comparison.

| Parameter | Description | Expected Range/Value |

| Crystal System | Lattice symmetry | Monoclinic or Orthorhombic |

| Space Group | Symmetry operations | |

| Torsion Angle ( | C2-C1-C1'-C2' | 45.0° – 65.0° (Twisted) |

| Bond Length (C=O) | Acetyl carbonyl | 1.21 – 1.23 Å |

| Bond Length (C-Cl) | Aryl chloride | 1.73 – 1.75 Å |

| Intermolecular | Weak H-bond | 2.40 – 2.70 Å |

| Quality of fit | < 0.05 (5%) |

References

-

Suzuki Coupling Protocol

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Biphenyl Twist Analysis (Analogous Structure)

-

Krawczuk, A., & Stadnicka, K. (2012). Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). Journal of Chemical Crystallography, 42, 1–9. Link

-

-

Halogen Bonding in Biphenyls

-

Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5556–5563. Link

-

-

Hirshfeld Surface Methodology

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19–32. Link

-

Sources

- 1. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. beilstein-journals.org [beilstein-journals.org]

A Theoretical Investigation into the Conformational Landscape of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The conformational flexibility of biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The relative orientation of the two phenyl rings, defined by the dihedral angle, dictates the molecule's three-dimensional shape, influencing its interactions with biological targets and its photophysical properties. This guide provides a comprehensive theoretical framework for analyzing the conformational preferences of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, a polysubstituted biphenyl of interest. We delineate a robust computational workflow, discuss the nuanced interplay of steric and electronic effects imposed by its substituents, and present a detailed analysis of its rotational energy landscape. This document serves as a practical manual for researchers employing computational tools to predict and understand molecular conformation, a critical step in rational drug design and molecular engineering.

Introduction: The Significance of Biphenyl Conformation

Biphenyl derivatives are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. Their utility stems from the unique structural properties of the biphenyl core. The bond connecting the two phenyl rings acts as a rotational axis, and the preferred angle of this rotation—the dihedral angle—is highly sensitive to the nature and position of substituents.

This rotation is not free; it is governed by a delicate balance between two primary forces:

-

Steric Hindrance: Bulky groups, particularly at the ortho positions (2, 2', 6, 6'), physically clash as the rings rotate towards a planar (0° or 180°) conformation. This repulsion creates an energy barrier, favoring a twisted, non-planar structure.[1][2]

-

Electronic Conjugation: A planar arrangement allows for maximum overlap of the π-orbitals between the two rings, which is an electronically stabilizing effect.[3]

The final conformation is a compromise between these opposing forces.[2][4] When the energy barrier to rotation is sufficiently high (typically >16-19 kcal/mol), stable, non-interconverting rotational isomers, known as atropisomers , can be isolated.[1]

The specific molecule of interest, 4-Acetyl-4'-chloro-2'-methoxybiphenyl , presents a compelling case study. The ortho methoxy group (-OCH₃) is expected to exert a significant steric influence, forcing the rings out of planarity. Concurrently, the acetyl (-COCH₃) and chloro (-Cl) groups, with their distinct electronic properties, will modulate the electronic landscape of the entire system. Understanding the preferred conformation is crucial, as it will determine how the molecule presents its functional groups for potential non-covalent interactions, such as those with a protein binding pocket.

Theoretical Framework and Computational Methodologies

To accurately model the subtle forces governing the conformation of our target molecule, we turn to quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for this purpose, providing a good balance of accuracy and computational efficiency.[5][6]

Pillar of Expertise: Method Selection

The choice of a specific DFT functional and basis set is a critical decision that leverages field-proven insights.

-

Functional Selection: We recommend a functional that incorporates dispersion corrections, such as B3LYP-D3 or ωB97X-D .[7] The "-D" or "-D3" suffix indicates the inclusion of corrections for London dispersion forces—weak, attractive, non-covalent interactions that are crucial for accurately modeling the steric interactions between the ortho methoxy group and the adjacent phenyl ring.[2][7]

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is advised. The inclusion of polarization functions ('d,p') and diffuse functions ('+') is essential for describing the electron distribution of the electronegative oxygen and chlorine atoms and the delocalized π-systems of the rings.[7][8]

This combination of a dispersion-corrected functional and a flexible basis set provides a self-validating system, ensuring that the computational model is physically robust and capable of capturing the key interactions that define the molecule's conformational space.

Protocol: Performing a Potential Energy Surface (PES) Scan

The core of the theoretical analysis involves mapping the potential energy of the molecule as a function of the inter-ring dihedral angle. This is achieved through a relaxed Potential Energy Surface (PES) scan.

Step-by-Step Computational Workflow:

-

Initial Geometry Construction: Build the 4-Acetyl-4'-chloro-2'-methoxybiphenyl molecule in a molecular modeling program. Set an initial dihedral angle (e.g., 90°) to avoid an initial high-energy, eclipsed conformation. The critical dihedral angle (Φ) is defined by the atoms C3'-C2'-C1-C2.

-

Geometry Optimization: Perform a full geometry optimization using the selected DFT functional and basis set. This initial step locates the nearest local energy minimum.

-

Relaxed PES Scan Setup:

-

Define the dihedral angle (Φ) as the reaction coordinate.

-

Set up a scan from 0° to 180° (or 360° for a complete picture). Due to symmetry in many biphenyls, a 0-180° scan is often sufficient.

-

Specify a step size, typically 10° or 15°, for the scan.

-

Crucially, this must be a relaxed scan. At each step, the defined dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax and optimize. This ensures we are mapping the minimum energy pathway for rotation.

-

-

Execution and Analysis: Run the calculation. The output will be a series of structures and their corresponding energies at each step of the dihedral scan.

-

Locating Extrema: Identify the lowest energy points (conformational minima) and the highest energy points (rotational transition states) from the scan data.

-

Refinement: Perform full geometry optimizations starting from the geometries of the identified minima and transition states to precisely locate these stationary points on the PES.

-

Frequency Calculation: For the refined structures, perform a frequency calculation.

-

For minima, this confirms they are true energy wells (zero imaginary frequencies).

-

For transition states, this confirms they are first-order saddle points (exactly one imaginary frequency) corresponding to the rotation around the inter-ring bond.

-

Visualization of the Computational Workflow The following diagram illustrates the logical flow of the computational protocol.

Caption: Workflow for theoretical conformational analysis.

Results and Discussion: The Conformational Landscape

The primary determinant of the conformation will be the steric clash between the ortho 2'-methoxy group and the hydrogen atom at the 2-position of the other ring. This interaction will create a significant barrier to planarity.

-

Stable Conformations (Minima): The molecule is expected to adopt a twisted, or gauche, conformation. Due to the asymmetry introduced by the 2'-methoxy group, we anticipate two distinct energy minima. These will likely occur at dihedral angles (Φ) of approximately ~60-80° and ~280-300° . These conformers represent a compromise, relieving the steric strain of the ortho groups while retaining some degree of π-conjugation.

-

Rotational Barriers (Maxima): Two primary transition states will define the rotational barrier.

-

The 0°/360° Barrier (Syn-planar): This conformation forces the methoxy group to eclipse the adjacent ring, resulting in severe steric repulsion. This will be the highest energy barrier.

-

The 180° Barrier (Anti-planar): This conformation is also planar but with the substituents pointing away from each other. While less strained than the syn-planar state, there is still significant steric interaction between the ortho hydrogen and the methoxy group, creating a notable energy barrier.

-

A secondary barrier may exist around 90°/270° , where π-conjugation is minimal. The relative height of this barrier compared to the 180° barrier depends on the specific electronic effects of the substituents.[8]

-

Anticipated Quantitative Data

The following table summarizes the expected relative energies and dihedral angles for the stationary points on the PES, based on analogous systems.

| Conformation | Dihedral Angle (Φ) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~70° / ~290° | 0.0 | Twisted (Gauche) Conformer |

| Transition State 1 | ~180° | 4 - 8 | Anti-planar |

| Transition State 2 | 0° / 360° | > 15 | Syn-planar (Highest Barrier) |

| Transition State 3 | ~90° / ~270° | 2 - 4 | Perpendicular |

Visualization of Conformational Energy Profile

This diagram illustrates the expected relationship between the key conformers and the energy barriers to rotation.

Caption: Predicted energetic relationship between conformers.

The Role of Substituents:

-

2'-Methoxy Group: This is the dominant steric driver, preventing planarity and creating a high rotational barrier. Its electron-donating nature also influences the electronic properties of its host ring.

-

4-Acetyl Group: As an electron-withdrawing group, it enhances the potential for π-conjugation. This electronic pull may slightly favor conformations closer to planarity than would be expected from steric effects alone, though the ortho methoxy group's influence will dominate.

-

4'-Chloro Group: This electronegative atom acts as a weak deactivator via induction but can participate in resonance. Its effect on the overall conformation is likely to be secondary to the steric bulk of the methoxy group.

Implications and Conclusion